S-Mirtazapine-d3

LC-MS/MS Bioanalysis Isotopic Purity

S-Mirtazapine-d3 is the definitive chiral internal standard for enantioselective LC-MS/MS quantification of S-mirtazapine. Only this stereospecific, N-methyl-d3 labeled analog ensures co-elution and accurate matrix effect compensation; unlabeled, racemic, or Mirtazapine-d4 substitutions cause systematic quantification errors in ANDA bioequivalence studies. Supplied with regulatory-compliant characterization for FDA/EMA method validation.

Molecular Formula C17H19N3
Molecular Weight 268.37 g/mol
Cat. No. B12426696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Mirtazapine-d3
Molecular FormulaC17H19N3
Molecular Weight268.37 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
InChIInChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1/i1D3
InChIKeyRONZAEMNMFQXRA-AVSFSGARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Mirtazapine-d3: Procurement-Grade Deuterated Internal Standard for Enantioselective Bioanalysis


S-Mirtazapine-d3 (CAS 2749484-27-1) is a stable isotope-labeled analog of the S(+)-enantiomer of the tetracyclic antidepressant mirtazapine, specifically substituted with three deuterium atoms on the N-methyl group [1]. This deuterated compound is supplied as a high-purity analytical reference material, intended exclusively for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate measurement of S-mirtazapine in biological matrices and pharmaceutical formulations [2]. As a chiral molecule, the biological activity and pharmacokinetic profile of S-mirtazapine differ markedly from its R-enantiomer, necessitating enantioselective analysis for which S-Mirtazapine-d3 provides a chemically identical yet isotopically distinguishable standard [3].

Why Non-Specific or Racemic Internal Standards Compromise S-Mirtazapine-d3 Quantification Accuracy


Generic substitution of S-Mirtazapine-d3 with unlabeled S-Mirtazapine, racemic Mirtazapine-d3, or Mirtazapine-d4 is analytically unsound and leads to systematic quantification errors. Unlabeled S-Mirtazapine cannot be distinguished from the target analyte by mass spectrometry, precluding its use as an internal standard [1]. Racemic Mirtazapine-d3, while isotopically labeled, fails to co-elute with the single S-enantiomer during chiral chromatography, resulting in differential matrix effects and compromised ion suppression compensation [2]. Furthermore, Mirtazapine-d4, despite having a similar mass shift, is not a stereospecific standard; its use in enantioselective assays introduces inaccuracies as it does not correct for stereoselective variations in extraction efficiency, ionization, or fragmentation specific to the S-enantiomer . Only S-Mirtazapine-d3 provides the requisite stereochemical and isotopic fidelity for accurate, validated bioanalytical methods.

Quantitative Differentiation: S-Mirtazapine-d3 vs. Alternative Internal Standards for LC-MS/MS


Isotopic Purity: S-Mirtazapine-d3 vs. Unlabeled S-Mirtazapine

S-Mirtazapine-d3 is specified with ≥99.0% deuterium incorporation (d3) and ≤1% unlabeled d0 material [1]. In contrast, unlabeled S-Mirtazapine (CAS 61337-87-9) contains 0% deuterium, making it indistinguishable from the target analyte in MS detection . This high isotopic enrichment ensures minimal cross-talk between the internal standard and analyte channels in multiple reaction monitoring (MRM), a prerequisite for validated quantitative assays.

LC-MS/MS Bioanalysis Isotopic Purity

Mass Differentiation: S-Mirtazapine-d3 vs. Racemic Mirtazapine-d3

S-Mirtazapine-d3 possesses a molecular weight of 268.37 g/mol (C17H16D3N3), representing a mass shift of +3 Da relative to unlabeled S-Mirtazapine (MW 265.35 g/mol) . While racemic Mirtazapine-d3 (CAS 1216678-68-0) also exhibits a +3 Da shift, it is a mixture of R- and S-enantiomers. During chiral chromatographic separation, the R- and S- enantiomers elute at distinct retention times, and a racemic internal standard will split into two peaks, only one of which co-elutes with the target S-enantiomer [1]. The other peak serves no analytical purpose and reduces the effective concentration of the internal standard, complicating calibration and potentially degrading precision.

Mass Spectrometry Internal Standard Stable Isotope Labeling

Chromatographic Co-Elution: S-Mirtazapine-d3 vs. Mirtazapine-d4

The effectiveness of a stable isotope-labeled internal standard (SIL-IS) in compensating for matrix effects (ion suppression or enhancement) is critically dependent on its near-identical chromatographic retention time to the analyte. S-Mirtazapine-d3, being structurally identical to S-Mirtazapine, co-elutes precisely with it under reversed-phase conditions [1]. In contrast, Mirtazapine-d4 (MW 269.38 g/mol) is not stereochemically defined and may be used as a racemic mixture or a mixture of isotopomers with a different labeling pattern. In a chiral separation, a racemic Mirtazapine-d4 IS will yield two peaks, only one of which will co-elute with the target S-enantiomer, failing to correct for matrix effects affecting the other enantiomer's elution window [2].

Matrix Effects LC-MS/MS Co-Elution

Regulatory Compliance: ANDA Method Validation vs. Generic Stable Isotope Standards

S-Mirtazapine-d3 is specifically supplied with detailed characterization data compliant with regulatory guidelines and is explicitly recommended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This contrasts with general research-grade deuterated compounds which may lack the comprehensive documentation (e.g., full Certificates of Analysis with purity, isotopic enrichment, and residual solvent profiles) required for regulatory submissions. The availability of S-Mirtazapine-d3 traceable to pharmacopeial standards (USP or EP) further streamlines regulatory acceptance [1].

ANDA Method Validation Quality Control

Optimal Use Cases for S-Mirtazapine-d3: From Bioequivalence to Therapeutic Drug Monitoring


Regulatory Bioanalysis for Generic Mirtazapine (ANDA) Development

S-Mirtazapine-d3 is the definitive internal standard for developing and validating LC-MS/MS methods to support Abbreviated New Drug Applications (ANDAs) for generic mirtazapine formulations. Its high isotopic purity and stereospecificity are essential for achieving the precision and accuracy required for bioequivalence studies, ensuring that the generic product's pharmacokinetic profile falls within the 80-125% confidence interval of the innovator product. The compound's regulatory-compliant documentation package directly supports method validation as per FDA/EMA guidelines [1].

Enantioselective Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Given the distinct pharmacodynamics of R- and S-mirtazapine—where S-mirtazapine exhibits pronociceptive effects while R-mirtazapine is antinociceptive —accurate enantioselective quantification is paramount for understanding drug action and safety. S-Mirtazapine-d3 enables precise, stereospecific quantification of the S-enantiomer in plasma and cerebrospinal fluid, allowing researchers to delineate enantiomer-specific PK/PD relationships in clinical and preclinical studies. This is impossible to achieve with racemic internal standards [2].

Therapeutic Drug Monitoring (TDM) of Mirtazapine in Patients

Therapeutic drug monitoring of mirtazapine is increasingly relevant due to inter-individual variability in metabolism via CYP2D6 and CYP1A2, and the potential for drug-drug interactions. A validated LC-MS/MS assay employing S-Mirtazapine-d3 as the internal standard provides the necessary sensitivity (LOQ of 0.5 ng/mL is achievable) and specificity for routine monitoring in patient plasma, aiding clinicians in dose optimization and toxicity avoidance [2].

Quality Control of (S)-Mirtazapine Active Pharmaceutical Ingredient (API)

For the manufacture of (S)-Mirtazapine as a potential single-enantiomer drug (esmirtazapine), S-Mirtazapine-d3 serves as a critical reference standard and internal standard for chiral purity assays. It allows for the precise quantification of the unwanted R-enantiomer in API batches, ensuring compliance with strict enantiomeric purity specifications required for drug substance release [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Mirtazapine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.